

A Comparative Analysis of GHK-Cu Purity from Various Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gly-His-Lys acetate*

Cat. No.: *B1322690*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the purity of peptides such as GHK-Cu (Copper Tripeptide-1) is a critical factor that directly impacts experimental outcomes and product efficacy. This guide provides a side-by-side comparison of GHK-Cu supplier purity, supported by experimental data and detailed methodologies for purity assessment.

GHK-Cu Purity Comparison

The following table summarizes publicly available purity data for GHK-Cu from various suppliers. The data is primarily sourced from third-party testing analytics and information provided on supplier websites. It is important to note that purity can vary between batches, and the data presented here is based on available reports.

Supplier/Vendor	Purity (%)	Analytical Method	Data Source/Notes
Peptidology	99.80%	HPLC	Mentioned on their website and rated 'A' by Finnrick Analytics based on 6 samples tested. [1] [2]
Science	99.50-99.91%	HPLC	Rated 'A' by Finnrick Analytics based on 4 samples tested. [3]
Peptide-S	≥99%	HPLC	A test on one sample reported by Finnrick Analytics.
Reta-Peptide	99.64%	HPLC	A test on one sample reported by Finnrick Analytics. [4]
UK Peptides	99.1%	HPLC	Stated purity of >98.7% on a Certificate of Analysis, with a specific batch showing 99.1%. [5]
Peptide Pros	≥99%	HPLC	Claimed purity on their website. [6]
Limitless Biotech	≥99%	HPLC	States that their product undergoes third-party testing. [7]
Active Peptide	>98%	HPLC	Recommended by Dr. Loren Pickart, the inventor of GHK-Cu.
Polaris Peptides	>99%	HPLC-MS	Purity claim on their website. [8]
Verified Peptides	99%	HPLC	Publishes third-party lab reports. [9]

Peptide Crafters	99.99%	HPLC-UV-MS	Certificate of Analysis from MZ Biolabs for a specific batch. [10]
------------------	--------	------------	--

Disclaimer: This data is for informational purposes only and is based on available information. Researchers should always request batch-specific Certificates of Analysis from suppliers before purchase.

Experimental Protocols

Accurate determination of GHK-Cu purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity, while Mass Spectrometry (MS) is used to confirm the identity of the peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of GHK-Cu using Reversed-Phase HPLC (RP-HPLC).

Objective: To separate and quantify GHK-Cu from potential impurities.

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent in the mobile phase (a gradient), compounds are eluted from the column at different times based on their hydrophobicity. The detector measures the absorbance of the eluate, and the purity is calculated based on the relative area of the GHK-Cu peak.

Materials and Equipment:

- HPLC system with a gradient pump, autosampler, and UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)[\[11\]](#)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

- Trifluoroacetic acid (TFA)
- GHK-Cu standard of known purity
- GHK-Cu sample for analysis

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
 - Accurately weigh and dissolve the GHK-Cu sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
 - Filter the sample through a 0.45 μ m syringe filter before injection.
- HPLC Conditions:
 - Column: C18, 4.6 x 250 mm, 5 μ m
 - Flow Rate: 1.0 mL/min[12]
 - Detection Wavelength: 220 nm[11]
 - Injection Volume: 10-20 μ L
 - Gradient:

Time (min)	% Mobile Phase B
0	5
25	95
30	95
31	5

| 35 | 5 |

- Data Analysis:

- Integrate the peaks in the chromatogram.
- Calculate the purity of the GHK-Cu sample by dividing the area of the GHK-Cu peak by the total area of all peaks and multiplying by 100.

Mass Spectrometry (MS) for Identity Confirmation

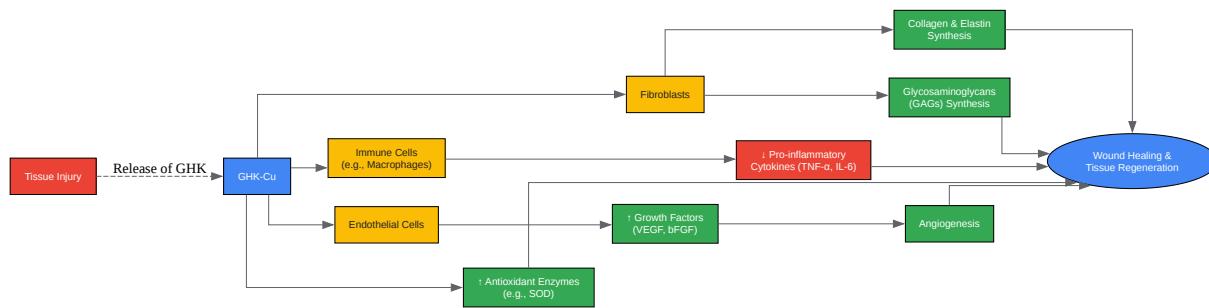
This protocol provides a general method for confirming the molecular weight of GHK-Cu.

Objective: To verify the identity of the GHK-Cu peptide by determining its mass-to-charge ratio (m/z).

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. The GHK-Cu sample is ionized, and the resulting ions are separated based on their m/z in a mass analyzer. The resulting mass spectrum will show a peak corresponding to the molecular weight of GHK-Cu.

Materials and Equipment:

- Mass spectrometer (e.g., ESI-MS)
- GHK-Cu sample
- Solvent for sample preparation (e.g., water/acetonitrile mixture with a small amount of formic acid)

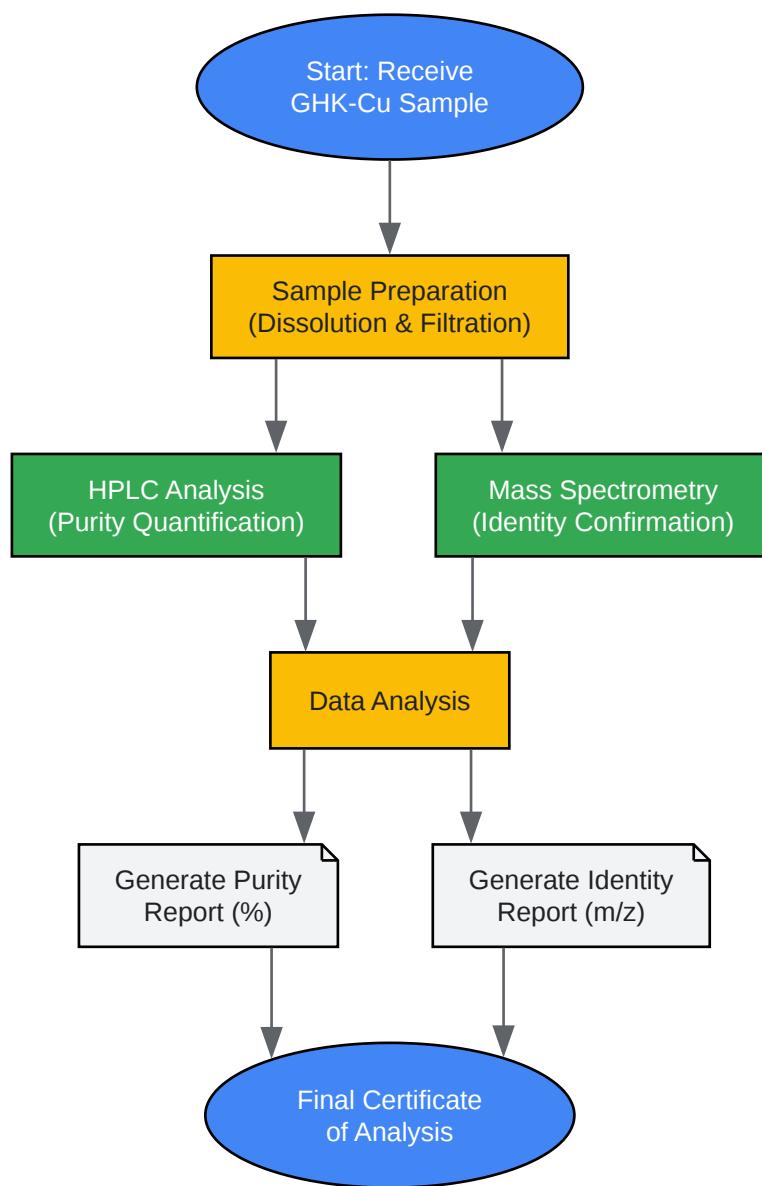

Procedure:

- Sample Preparation:
 - Dissolve a small amount of the GHK-Cu sample in the appropriate solvent.
- MS Analysis:
 - Infuse the sample into the mass spectrometer.
 - Acquire the mass spectrum in the positive ion mode.
- Data Analysis:
 - Look for a peak corresponding to the expected molecular weight of GHK-Cu (approximately 403.9 g/mol for the copper complex)[13]. The free peptide (GHK) will have a molecular weight of around 340.37 g/mol [14]. The observed peaks will likely be protonated species such as $[M+H]^+$ and $[M+2H]^{2+}$.

Visualizations

GHK-Cu Signaling Pathway in Wound Healing

The following diagram illustrates the key signaling pathways influenced by GHK-Cu in the context of wound healing and tissue regeneration. GHK-Cu has been shown to stimulate collagen synthesis, modulate growth factors, and exhibit anti-inflammatory and antioxidant properties.[7][15][16]



[Click to download full resolution via product page](#)

GHK-Cu Signaling Pathway in Wound Healing.

Experimental Workflow for GHK-Cu Purity Assessment

The diagram below outlines the general workflow for assessing the purity and identity of a GHK-Cu sample.

[Click to download full resolution via product page](#)

Workflow for GHK-Cu Purity Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptidology.co [peptidology.co]
- 2. finnrick.com [finnrick.com]
- 3. finnrick.com [finnrick.com]
- 4. finnrick.com [finnrick.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. peptidepros.net [peptidepros.net]
- 7. droracle.ai [droracle.ai]
- 8. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. peptidecrafters.com [peptidecrafters.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. finnrick.com [finnrick.com]
- 13. revolutionhealth.org [revolutionhealth.org]
- 14. cdn.cmer.com [cdn.cmer.com]
- 15. ways2well.com [ways2well.com]
- 16. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of GHK-Cu Purity from Various Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322690#side-by-side-comparison-of-different-ghk-cu-supplier-purity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com